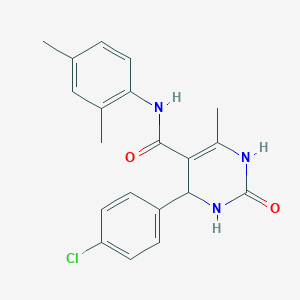

4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

4-(4-Chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a 4-chlorophenyl group at position 4, a 2,4-dimethylphenyl carboxamide at position 5, and a methyl group at position 4. This structural framework is common in medicinal chemistry due to its versatility in modulating biological activity through substituent variations. DHPM derivatives are explored for applications ranging from enzyme inhibition (e.g., thymidine phosphorylase ) to antimicrobial and antitumor agents .

Properties

IUPAC Name |

4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2/c1-11-4-9-16(12(2)10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-5-7-15(21)8-6-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIBEGCDWNCYJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)Cl)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a derivative of tetrahydropyrimidine known for its diverse biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure

The structural formula of the compound can be represented as follows:

IUPAC Name

The IUPAC name is This compound .

Antimicrobial Activity

Research has demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its in vitro activity against various pathogens.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Pathogen Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 18 | |

| This compound | S. aureus | 20 | |

| Brodiprim (related compound) | Methicillin-resistant S. aureus | 22 |

The compound shows promising activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Pyrimidine derivatives are also noted for their anticancer properties. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation.

The compound may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced tumor growth and proliferation.

Enzyme Inhibition Studies

Inhibition studies have shown that the compound effectively inhibits various enzymes involved in metabolic pathways.

Table 2: Enzyme Inhibition Potency

These findings indicate that the compound's structural features contribute to its ability to bind and inhibit these enzymes.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives including our target compound. The results indicated a significant zone of inhibition against multiple bacterial strains with potential clinical applications in treating infections caused by resistant strains.

Case Study 2: Anticancer Mechanism

Another study focused on the anticancer properties of related pyrimidine compounds. It was found that compounds with similar structures exhibited potent cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for research in drug development:

Anticancer Activity

Research indicates that compounds with similar structures possess significant anticancer properties. For example:

- Mechanism of Action : The compound may induce apoptosis in cancer cells and inhibit cell proliferation. Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancers .

| Study Reference | Cell Lines Tested | Observed Effects |

|---|---|---|

| Colon cancer | Cytotoxic effects | |

| Breast cancer | Induced apoptosis |

Antimicrobial Properties

Compounds in the tetrahydropyrimidine class have shown potential antimicrobial activity against various pathogens:

- Target Pathogens : Research has demonstrated efficacy against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The structural attributes contribute to the compound's ability to disrupt microbial cell membranes .

| Pathogen Tested | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition of growth |

| Candida albicans | Antifungal activity |

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties:

- Mechanism : It is hypothesized to inhibit inflammatory pathways, potentially acting as a 5-lipoxygenase inhibitor .

Synthesis and Derivatives

The synthesis of 4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be achieved through various methods involving condensation reactions of appropriate precursors. The exploration of derivatives has led to compounds with enhanced biological activity and specificity.

Case Studies

Several studies have documented the synthesis and application of this compound:

Case Study 1: Anticancer Evaluation

A study conducted on derivatives of tetrahydropyrimidines showed promising results in inhibiting tumor growth in animal models. The derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Testing

In vitro testing revealed that certain derivatives exhibited significant antimicrobial activity against resistant strains of bacteria. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions enhanced efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s structural analogs differ primarily in substituent groups on the phenyl rings and the pyrimidine core. Key comparisons include:

Substituent Effects on Physicochemical Properties

Chlorophenyl vs. Methoxyphenyl :

- The 4-chlorophenyl group in the target compound increases lipophilicity (logP ~3.2) compared to the 4-methoxyphenyl analog (logP ~2.7) . Chlorine’s electronegativity may enhance binding to hydrophobic enzyme pockets, whereas methoxy groups improve aqueous solubility.

The 3-chlorophenyl derivative introduces asymmetry, which could disrupt crystallinity or alter metabolic stability .

Carboxamide Modifications: Replacing 2,4-dimethylphenyl with 4-ethoxyphenyl increases logP (~3.5) due to the ethoxy group’s hydrophobicity. Dimethylaminophenyl substituents lower logP (~2.1) via the polar tertiary amine, favoring interactions with charged residues.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tetrahydropyrimidine carboxamide derivatives, and what key reaction conditions influence yield and purity?

- Methodological Answer : The Biginelli reaction and its modifications are widely used for synthesizing tetrahydropyrimidine scaffolds. Key factors include:

- Catalysts : Lewis acids (e.g., HCl, Yb(OTf)₃) or organocatalysts for improved regioselectivity .

- Solvent Systems : Ethanol or acetonitrile under reflux (60–80°C) to promote cyclocondensation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves dihedral angles and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions in pyrimidine derivatives) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₂₁ClN₂O₂ expected at 385.1312) .

Advanced Research Questions

Q. How does the substitution pattern on the aryl groups influence bioactivity, and what strategies optimize activity through structural modifications?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .

- Para-Substitution : Chlorophenyl groups improve antibacterial activity by increasing lipophilicity (logP ~3.5) .

- Optimization Strategies :

- SAR Studies : Synthesize analogs with varying substituents (e.g., 4-fluorophenyl, 2,4-dimethylphenyl) and test against target enzymes .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to guide synthetic prioritization .

Q. What methodologies resolve discrepancies in biological activity data across studies of tetrahydropyrimidine carboxamides?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923) and MIC (Minimum Inhibitory Concentration) protocols .

- Meta-Analysis : Compare logD values and IC₅₀ ranges from multiple studies to identify outliers related to solubility or assay conditions .

- Counter-Screening : Test compounds against off-target enzymes (e.g., cytochrome P450s) to rule out false positives .

Q. How can computational methods predict the pharmacokinetic properties of this compound, and what experimental validations are required?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME estimate bioavailability (%F = 65–80), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP inhibition .

- Experimental Validation :

- Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify via LC-MS .

- Hepatocyte Clearance : Measure intrinsic clearance using cryopreserved hepatocytes .

- Data Reference : Trifluoromethyl groups in N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide increased metabolic stability (t₁/₂ > 4h in microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.